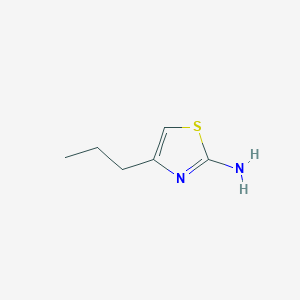

4-Propylthiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKMMCACFINSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313909 | |

| Record name | 4-Propyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61764-34-9 | |

| Record name | 4-Propyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61764-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propylthiazol 2 Amine and Its Derivatives

Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Synthesis

The formation of the 2-aminothiazole skeleton is a cornerstone of heterocyclic chemistry, with a rich history of synthetic development. These methods provide the foundation for accessing a wide array of substituted analogs, including 4-propylthiazol-2-amine.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 4-Substituted 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for the preparation of thiazole derivatives. nih.govthieme.de The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide. nih.govchemicalbook.com For the specific synthesis of this compound, the key starting materials are 1-halo-2-pentanone (e.g., 1-bromo-2-pentanone or 1-chloro-2-pentanone) and thiourea.

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the formation of an isothiouronium salt intermediate. Subsequent intramolecular cyclization through the attack of the amino group on the carbonyl carbon, followed by dehydration, yields the final 2-aminothiazole ring.

General Reaction Scheme for Hantzsch Synthesis of this compound:

Where X represents a halogen (Cl, Br, I).

Adaptations of the Hantzsch synthesis for 4-substituted 2-aminothiazoles are numerous and focus on varying the α-haloketone component. By employing different α-haloketones, a diverse range of substituents can be introduced at the 4-position of the thiazole ring. For instance, the use of phenacyl halides leads to 4-aryl-2-aminothiazoles. nanobioletters.com The versatility of this method allows for the synthesis of a vast library of 4-substituted 2-aminothiazoles by simply modifying the ketone precursor.

One-Pot and Multicomponent Reaction Strategies

A common one-pot approach for the synthesis of 4-substituted 2-aminothiazoles involves the in situ generation of the α-haloketone from a ketone, followed by its reaction with thiourea. clockss.orgproquest.com For the synthesis of this compound, this would involve the reaction of 2-pentanone with a halogenating agent, such as N-bromosuccinimide (NBS), followed by the addition of thiourea in the same reaction vessel. proquest.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these one-pot reactions, often leading to significantly shorter reaction times and higher yields. proquest.com The use of green reaction media, such as water or polyethylene glycol (PEG), further enhances the environmental benignity of these processes. proquest.com

Table 1: Comparison of Synthetic Approaches for 2-Aminothiazoles

| Feature | Hantzsch Synthesis | One-Pot Synthesis |

| Number of Steps | Typically two steps (synthesis of α-haloketone, then cyclization) | One step |

| Intermediate Isolation | Often required | Avoided |

| Reaction Time | Can be lengthy | Often shorter, especially with microwave assistance |

| Work-up | Can be more complex | Generally simpler |

| Overall Yield | Variable | Often improved |

Catalytic Systems in the Formation of 2-Aminothiazole Skeletons

The use of catalysts in the synthesis of 2-aminothiazoles has gained considerable attention as a means to improve reaction efficiency, selectivity, and sustainability. A variety of catalytic systems, including both homogeneous and heterogeneous catalysts, have been successfully employed.

For instance, copper salts, such as copper(II) bromide, can act as both a catalyst and a bromine source for the in situ α-bromination of ketones in one-pot syntheses of 2-aminothiazoles. clockss.org Other metal-based catalysts, like copper silicate, have been utilized as reusable heterogeneous catalysts, offering advantages in terms of catalyst recovery and recycling. nanobioletters.com

More recently, novel catalytic systems, such as multifunctional ionic liquid nanocatalysts, have been developed. These catalysts can facilitate the reaction under mild conditions and can be easily separated from the reaction mixture using an external magnet, further contributing to the green credentials of the synthesis. rsc.org The proposed mechanism with these catalysts often involves the activation of the carbonyl group, facilitating the nucleophilic attack and subsequent cyclization steps. rsc.org

Functionalization and Derivatization of the this compound Core

The this compound core possesses several reactive sites that can be targeted for further functionalization and derivatization, allowing for the synthesis of a diverse range of analogs with potentially modified properties. The primary sites for modification are the exocyclic amino group, the nitrogen atom within the thiazole ring, and the propyl side chain.

Modifications at the Thiazole Nitrogen Atom

The thiazole ring nitrogen in 2-aminothiazoles is generally less reactive towards electrophiles in its neutral form compared to the exocyclic amino group. However, under certain conditions, N-alkylation of the ring nitrogen can occur, leading to the formation of thiazolium salts. pharmaguideline.com The reactivity of the ring nitrogen versus the exocyclic amino group can be influenced by the steric bulk of substituents at the 4-position.

Reactions with bifunctional reagents can lead to the formation of fused heterocyclic systems. For example, the reaction of 2-aminothiazoles with propiolic acid and its esters can yield thiazolo[3,2-a]pyrimidin-7-ones. rsc.org

Introduction of Diverse Substituents on the Propyl Side Chain

The propyl side chain at the 4-position of the thiazole ring, being an alkyl group, is relatively unreactive. However, functionalization can be achieved through various synthetic strategies. One approach involves starting with a functionalized α-haloketone in the Hantzsch synthesis. For example, using an α-haloketone with a pre-existing functional group on the propyl chain would directly lead to a functionalized this compound derivative.

Alternatively, the propyl group of the pre-formed this compound could potentially be functionalized through free-radical halogenation, although this approach may lack selectivity and lead to a mixture of products. A more controlled approach would be to introduce a reactive handle on the propyl chain, such as a double bond, which could then be further elaborated. For instance, the synthesis of 4-alkenylthiazoles opens up possibilities for Diels-Alder reactions, providing a pathway to more complex fused ring systems. nih.gov

Reactions at the 2-Amino Group of the Thiazole Ring

The 2-amino group of the this compound moiety is a versatile functional group that readily participates in various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are crucial for developing new compounds with tailored properties.

Acylation: The amino group can be acylated using various agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction of a 2-aminothiazole with chloroacetyl chloride in the presence of a base like potassium carbonate yields a 2-chloro-N-(thiazol-2-yl)acetamide intermediate. This intermediate can be further modified, for example, by condensation with substituted phenols. nih.gov Similarly, solvent-free acetylation with acetic anhydride (B1165640) is a convenient method for producing N-acetylated products. nih.gov The use of mono-substituted carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) also facilitates the formation of amide derivatives. nih.gov

Alkylation: N-alkylation of the 2-amino group can be achieved through reactions with alkyl halides. For example, reacting a 2-aminothiazole with 2-chloroethyl bromide can yield a 2-[(2-chloroethyl)amino]thiazole. This product can then be used in subsequent reactions, such as with hydrazine hydrate to produce N-(2-hydrazinylethyl)-2-thiazolamine. nih.gov The N-alkylation of piperazine with alkyl halides has also been used to generate mono-substituted alkyl piperazines which can be incorporated into 2-aminothiazole derivatives. nih.gov

Schiff Base Formation: The primary amino group of this compound can condense with various aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the 2-aminothiazole with an appropriate aldehyde, such as a substituted benzaldehyde (B42025), in a solvent like ethanol (B145695). mdpi.com These Schiff bases are significant intermediates for the synthesis of other heterocyclic compounds. For example, they can be cyclized with reagents like thioglycolic acid or thiosalicylic acid to create thiazolidinone and benzothiazinone derivatives, respectively. mdpi.com

Cyclization and Cyclocondensation Reactions: The 2-amino group is a key participant in cyclization reactions to form fused heterocyclic systems. For instance, an aminothiazole derivative can be cyclized with 1,2-ethylenediamine or ortho-substituted anilines to yield 2-amino-pyrazine and quinoxaline derivatives. nih.gov Furthermore, multi-component reactions offer an efficient route to complex molecules. A four-component reaction involving a 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic amine like piperidine or pyrrolidine can produce functionalized 2-pyrrolidinones. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acid chlorides/anhydrides, base (e.g., K₂CO₃), or coupling agents (e.g., EDCI). nih.gov | Amides |

| Alkylation | Alkyl halides (e.g., 2-chloroethyl bromide). nih.gov | N-alkylated amines |

| Schiff Base Formation | Aldehydes/ketones, ethanol, reflux. mdpi.com | Imines (Schiff bases) |

| Cyclization | 1,2-ethylenediamine, ortho-substituted anilines. nih.gov | Fused heterocycles (e.g., pyrazines, quinoxalines) |

| Multi-component Reaction | Aldehyde, acetylenedicarboxylate, cyclic amine. nih.gov | Complex heterocycles (e.g., 2-pyrrolidinones) |

Green Chemistry Principles and Sustainable Synthesis of Aminothiazoles

The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic routes for aminothiazoles, including this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, significantly reducing reaction times and often improving yields. The synthesis of 4-substituted-2-aminothiazoles can be achieved by reacting an α-bromoketone with N-substituted thiourea in ethanol under microwave irradiation at 80°C for a short duration, such as 30 minutes. nih.gov Another example involves the reaction of an o-chloroacetophenone with iodine and thiourea under microwave irradiation, which proceeds rapidly and gives high yields of the product. nih.gov This approach is considered a green chemistry method due to its efficiency and speed. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative to conventional heating. Ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole (B30560) nucleus has been demonstrated to be efficient, with shorter reaction times and higher yields compared to conventional methods. nih.gov This technique can be applied to various steps in the synthesis of aminothiazole derivatives, including acylation. nih.gov The use of ultrasound in conjunction with eco-friendly catalysts and solvents further enhances the green credentials of the synthesis. nih.gov

Green Solvents and Catalysts: A key principle of green chemistry is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and its use in the synthesis of acetylthiazole derivatives under ultrasound irradiation with a reusable catalyst like alum (KAl(SO₄)₂·12H₂O) has been reported. jsynthchem.com The catalyst showed no decrease in efficiency after multiple cycles. jsynthchem.com Another approach involves a one-pot synthesis of 2-aminothiazoles using a recoverable and multifunctional nanocatalyst in a non-toxic solvent like ethanol. rsc.org This method also replaces toxic reagents like iodine with a safer halogen source. rsc.org Catalyst-free and efficient methods for the synthesis of 2-aminothiazoles have also been developed using greener solvents like polyethylene glycol (PEG-400). bepls.com

| Green Principle | Methodology | Advantages |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted synthesis. nih.govnih.gov | Rapid reactions, high yields, energy efficiency. nih.govnih.gov |

| Alternative Energy Sources | Ultrasound-assisted synthesis. nih.govnih.gov | Shorter reaction times, higher yields, milder conditions. nih.govmdpi.com |

| Safer Solvents & Auxiliaries | Use of water or PEG-400 as a solvent. jsynthchem.combepls.com | Environmentally benign, reduced toxicity. jsynthchem.com |

| Catalysis | Use of reusable catalysts (e.g., alum, nanocatalysts). jsynthchem.comrsc.org | Reduced waste, catalyst can be recycled. jsynthchem.comrsc.org |

| Atom Economy | One-pot, multi-component reactions. nih.govrsc.org | Increased efficiency, reduced number of synthetic steps and purification stages. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Propylthiazol 2 Amine

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring

The thiazole ring, while aromatic, can undergo cleavage under specific conditions. Reductive and oxidative methods are known to induce ring-opening in various thiazole derivatives.

Reductive Ring-Opening : The reductive ring-opening of substituted 2-aminothiazoles with reagents like sodium in liquid ammonia (B1221849) can lead to the formation of substituted propenethiolates. researchgate.net The specific outcome of this reaction depends on the nature of the substituents on the thiazole ring. researchgate.net For 4-propylthiazol-2-amine, this reaction would be expected to proceed via cleavage of the C-S and C-N bonds within the ring.

Oxidative Ring-Opening : Oxidative conditions can also lead to the cleavage of the thiazole nucleus. For instance, oxidative ring-opening of benzothiazole (B30560) derivatives has been achieved using reagents like magnesium monoperoxyphthalate, proceeding through a sulfonate ester intermediate. researchgate.net This suggests that the sulfur atom in the thiazole ring of this compound is susceptible to oxidation, which can destabilize the ring and lead to its opening.

Ring-Closing Reactions : While not a reaction of this compound itself, ring-closing metathesis (RCM) is a powerful method for synthesizing nitrogen-containing heterocycles. nih.gov This synthetic strategy is relevant in the broader context of thiazole chemistry for building more complex molecular architectures. For example, appropriately designed diene-containing precursors could potentially be used to construct fused ring systems involving a thiazole moiety. The efficiency of such reactions often depends on the catalyst used, with ruthenium-based catalysts like the Grubbs catalyst being common. nih.govyoutube.com

Beyond ring-opening, the thiazole moiety can undergo oxidative and reductive transformations that leave the ring intact.

Oxidation : The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or sulfone, though this generally requires strong oxidizing agents. Such transformations would significantly alter the electronic properties of the ring, making it more electron-deficient.

Reduction : Catalytic hydrogenation can reduce the thiazole ring, although the conditions are typically harsh. The specific products would depend on the catalyst and reaction conditions, potentially leading to thiazolidine (B150603) derivatives.

Reactivity of the 2-Amino Functionality

The 2-amino group is a highly reactive nucleophilic center and the site of many common transformations for this compound. msu.edulibretexts.org Its reactivity is typical of a primary amine, though modified by its attachment to the heterocyclic ring. msu.edu

The lone pair of electrons on the nitrogen atom of the amino group readily attacks electrophilic carbon centers, leading to the formation of new C-N bonds. libretexts.org

Acylation : 2-Aminothiazole (B372263) derivatives undergo acylation with reagents such as acid chlorides and anhydrides to form the corresponding amides. nih.govnih.gov For example, reaction with acetic anhydride (B1165640) would yield N-(4-propylthiazol-2-yl)acetamide. nih.gov Similarly, reaction with benzoyl chloride in the presence of a base would produce N-(4-propylthiazol-2-yl)benzamide. nih.gov These reactions are a common strategy for modifying the properties of 2-aminothiazole-containing compounds. nih.gov The introduction of an acyl group generally deactivates the ring towards further electrophilic substitution. organic-chemistry.org

Alkylation : Direct alkylation of the 2-amino group with alkyl halides is also possible. libretexts.org However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and even quaternization to form ammonium (B1175870) salts. msu.edulibretexts.org The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. msu.edu

The table below summarizes typical acylation and alkylation reactions applicable to the 2-amino group of this compound, based on known reactivity of analogues.

| Reaction Type | Reagent | Product Type | General Conditions |

| Acetylation | Acetic Anhydride | N-Acetylated Amide | Solvent-free or in a suitable solvent nih.gov |

| Benzoylation | Benzoyl Chloride | N-Benzoylated Amide | Presence of a base (e.g., pyridine) nih.gov |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Aqueous base (Hinsberg test) msu.edulibretexts.org |

| Alkylation | Alkyl Halide (e.g., Ethyl Bromide) | N-Alkylated Amine | Direct reaction, often leads to mixtures libretexts.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-Alkylated Amine | Controlled, high-yield alkylation |

The 2-amino group can react with carbonyl compounds to form imines (Schiff bases), which can be intermediates for further cyclization reactions. mdpi.comnih.gov

Condensation : Reaction of 2-aminothiazole derivatives with aldehydes or ketones yields the corresponding N-thiazolyl-imines. mdpi.com For instance, reacting this compound with a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695) would form a Schiff base. mdpi.com These condensation reactions are often reversible and catalyzed by acid or base.

Cyclization : The initial condensation products can undergo subsequent intramolecular reactions to form fused heterocyclic systems. For example, condensation with chloroformylsulphur chloride leads to the formation of fused 1,2,4-thiadiazolones. rsc.org Similarly, reactions with β-ketoesters can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. These cyclization reactions are crucial for the synthesis of complex, biologically relevant molecules.

The table below illustrates representative condensation and cyclization reactions involving the 2-amino group.

| Reagent(s) | Intermediate/Product Type | Reaction Class |

| Aldehyde (R-CHO) | Schiff Base (Imine) | Condensation mdpi.com |

| β-Ketoester | Fused Pyrimidine Ring | Condensation-Cyclization |

| Chloroformylsulphur Chloride | Fused Thiadiazolone Ring | Condensation-Cyclization rsc.org |

| Isothiocyanate (R-NCS) | Thiazolyl-thiourea | Addition nih.gov |

Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, studies on analogous compounds provide insight into the factors governing its reactivity.

A kinetic study on the interaction of a related compound, 4-(pyren-1-yl)thiazol-2-amine, with the electrophile 4,6-dinitrobenzofuroxan (DNBF) in various solvents has been conducted. researchgate.net This study provides a model for understanding the nucleophilic character of the 2-aminothiazole system. The reaction involves a covalent combination of the nucleophilic amine with the electrophilic DNBF. researchgate.net

The rate of such reactions is highly dependent on the solvent polarity. researchgate.net The study on the pyrene-substituted analogue showed that the rate constants for the formation of the adduct varied significantly with the solvent used. researchgate.net This is attributed to the differential stabilization of the ground state reactants and the charged transition state by the solvent molecules.

The table below presents hypothetical kinetic data based on the trends observed for the analogous 4-(pyren-1-yl)thiazol-2-amine, illustrating the expected influence of solvent on reaction rates.

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k2) (M-1s-1) |

| Dioxane | 2.2 | Low |

| Tetrahydrofuran (THF) | 7.6 | Moderate |

| Acetonitrile | 37.5 | High |

| Dimethylformamide (DMF) | 36.7 | High |

Note: The rate constant values are illustrative and intended to show the trend of increasing reaction rate with increasing solvent polarity for the reaction of a nucleophilic amine with a strong electrophile.

The nucleophilicity of the 2-amino group in this compound is a key determinant of its reaction kinetics. masterorganicchemistry.com The electron-donating nature of the propyl group at the C4 position is expected to slightly increase the electron density on the thiazole ring and, consequently, may enhance the nucleophilicity of the exocyclic amino group compared to the unsubstituted 2-aminothiazole. Thermodynamic profiles for these reactions would involve calculating the changes in enthalpy (ΔH) and entropy (ΔS) to determine the Gibbs free energy (ΔG) of the reaction, indicating its spontaneity. Such calculations often rely on computational chemistry methods in the absence of direct experimental data.

Biological Activities and Pharmacological Applications of 4 Propylthiazol 2 Amine Derivatives

Antimicrobial Efficacy

The thiazole (B1198619) nucleus is a key pharmacophore in the development of new antimicrobial agents. Derivatives of 4-substituted-thiazol-2-amine have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi, and have been shown to interfere with microbial virulence factors such as biofilm formation.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Thiazole derivatives have shown a broad spectrum of antibacterial activity, with various analogues exhibiting potency against both Gram-positive and Gram-negative bacteria. Research has identified that the nature of the substituent at the 4-position of the thiazole ring can significantly influence the antibacterial efficacy.

Studies on 4-(indol-3-yl)thiazole-2-amines revealed activity against a panel of bacteria, with Salmonella Typhimurium being the most sensitive and Staphylococcus aureus the most resistant strain. mdpi.com One of the most promising compounds from this series demonstrated a minimum inhibitory concentration (MIC) in the range of 0.06–0.12 mg/mL. mdpi.com Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives found that specific compounds exhibited significant antibacterial potential against S. aureus, Escherichia coli, and Bacillus subtilis, with MIC values comparable to the standard drug norfloxacin. nih.gov For instance, one derivative showed an MIC of 16.1 µM against both S. aureus and E. coli. nih.gov

Furthermore, novel heteroaryl(aryl) thiazole derivatives have been synthesized and tested, showing moderate to good antibacterial activity with MICs ranging from 0.17 to >3.75 mg/mL. nih.gov The structure-activity relationship in this series indicated that the specific substituents on the thiazole ring are crucial for potency. nih.gov Similarly, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which contain the thiazole core, were effective against a wide spectrum of bacteria, with many derivatives showing higher potency than ampicillin and streptomycin. mdpi.com

| Compound Series | Bacterial Strain | MIC Value |

|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | Various Gram (+) and Gram (-) | 0.06–1.88 mg/mL |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus | 16.1 µM |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | E. coli | 16.1 µM |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p4) | B. subtilis | 28.8 µM |

| Heteroaryl(aryl) Thiazole Derivatives | Various Gram (+) and Gram (-) | 0.17 to >3.75 mg/mL |

| 5-Benzyliden-2-(thiazol-ylimino)thiazolidin-4-ones | E. coli | 26.3 to 40.5 µM |

Antifungal Activity and Mechanisms

In addition to antibacterial effects, 4-propylthiazol-2-amine derivatives and related compounds have been investigated for their antifungal properties. The thiazole scaffold is present in several antifungal agents, and novel derivatives continue to be explored for their potential to combat fungal infections.

A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for these compounds is suggested to involve disruption of the fungal cell wall structure and/or the cell membrane. nih.gov Research into 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones also revealed fungicidal effects against several agricultural fungi, with 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione showing notable activity. mdpi.com

The antifungal mechanism of some thiazole derivatives has been linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com Specifically, certain derivatives were found to inhibit the enzyme cytochrome P450 lanosterol 14α-demethylase of C. albicans, which is the same target as the widely used antifungal drug fluconazole. mdpi.com

| Compound Series | Fungal Strain | MIC Value |

|---|---|---|

| (2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | 15.3 µM |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p3) | Aspergillus niger | 16.2 µM |

| Thiazolyl-thiourea derivatives (123j, 123k) | Candida albicans | Active (Inhibit ergosterol biosynthesis) |

Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov Targeting biofilm formation is a key strategy to combat chronic and persistent infections. Thiazole derivatives have emerged as promising agents that can inhibit biofilm formation without necessarily killing the planktonic (free-living) bacteria, representing an anti-virulence approach. nih.gov

A study on new thiazole nortopsentin analogues found that they were able to interfere with the initial steps of biofilm formation in both Gram-positive and Gram-negative pathogens. nih.gov These compounds showed particular selectivity against staphylococcal strains, with the most active derivatives exhibiting IC50 values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM. nih.gov Similarly, certain 4-(indol-3-yl)thiazole-2-amine derivatives were identified as superior inhibitors of biofilm formation compared to standard antibiotics like ampicillin and streptomycin. mdpi.com

Anti-inflammatory and Analgesic Properties

The thiazole ring is a core component of several anti-inflammatory drugs, such as meloxicam. nih.gov Research into novel 4-substituted-thiazol-2-amine derivatives has focused on their ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Profiles

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is primarily induced at sites of inflammation. nih.govyoutube.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as potent and selective COX-2 inhibitors. nih.govresearchgate.netfrontiersin.orgnih.gov Several compounds in this series exhibited IC50 values for COX-2 in the range of 0.76–9.01 μM, which is comparable to the standard drug celecoxib (IC50 0.05 μM). researchgate.netnih.gov Certain derivatives were identified as dominant and selective COX-2 inhibitors, with selectivity index (SI) values as high as 124. nih.gov Another investigation into 2-(trimethoxyphenyl)-thiazoles also identified compounds that were good inhibitors of both COX isoforms, with one derivative showing a COX-2 selectivity index similar to meloxicam. mdpi.com

| Compound Series | Enzyme | IC50 Value (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | COX-1 | - | 112 |

| COX-2 | - | ||

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | COX-1 | - | 124 |

| COX-2 | - | ||

| 2-(Trimethoxyphenyl)-thiazole (A3) | COX-1 | >100 | Similar to Meloxicam |

| COX-2 | <100 | ||

| Celecoxib (Reference) | COX-2 | 0.05 | - |

| Aspirin (Reference) | COX-1 | 15.32 | - |

Lipoxygenase (5-LOX) Pathway Modulation

The 5-lipoxygenase (5-LOX) pathway is another crucial route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. nih.govresearchgate.net Drugs that can inhibit both COX and 5-LOX pathways are of significant interest as they may offer broader anti-inflammatory effects. nih.govresearchgate.net

Thiazole derivatives have been shown to modulate this pathway. In the same study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, compounds that were potent COX inhibitors also demonstrated significant inhibition of the 5-LOX enzyme. nih.govfrontiersin.orgnih.gov Two derivatives, in particular, were dominant inhibitors with IC50 values of 23.08 and 38.46 μM, respectively, compared to the standard 5-LOX inhibitor zileuton (IC50 11.00 μM). nih.gov Another study on chalcogen-containing compounds, including a 4-(4-benzylphenyl) thiazol-2-amine derivative, found that these molecules block 5-LOX activity in leukocytes. nih.govnih.gov This dual inhibition of both COX and 5-LOX pathways highlights the potential of the thiazole scaffold in developing new anti-inflammatory agents with a comprehensive mechanism of action. nih.gov

| Compound Series | IC50 Value (µM) |

|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | 23.08 |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | 38.46 |

| Zileuton (Reference) | 11.00 |

In Vitro and In Vivo Anti-inflammatory Models

The investigation of thiazole derivatives for anti-inflammatory properties is an active area of research. The primary mechanisms often explored involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov In vitro models typically involve enzyme inhibition assays to determine the potency and selectivity of compounds, while in vivo models, such as the carrageenan-induced paw edema assay in rats, are used to assess the anti-inflammatory effect in a living organism. biointerfaceresearch.com

Table 1: Common In Vitro and In Vivo Anti-inflammatory Assays for Thiazole Derivatives

| Assay/Model | Purpose | Findings for this compound Derivatives |

|---|---|---|

| In Vitro COX-1/COX-2 Enzyme Inhibition Assay | Measures the ability of a compound to inhibit cyclooxygenase enzymes, which are key to prostaglandin (B15479496) synthesis. | Specific data not available in reviewed literature. |

| In Vitro 5-LOX Enzyme Inhibition Assay | Measures the ability of a compound to inhibit 5-lipoxygenase, an enzyme involved in leukotriene production. | Specific data not available in reviewed literature. |

| In Vivo Carrageenan-Induced Paw Edema | Assesses acute anti-inflammatory activity in animal models by measuring the reduction of swelling. | Specific data not available in reviewed literature. |

Anticancer and Cytotoxic Activities

The 2-aminothiazole (B372263) core is a key feature in several approved anticancer drugs and numerous investigational agents. mdpi.com Research into various derivatives has uncovered multiple mechanisms of action, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis). nih.govrsc.org

Kinase inhibition is a major strategy in modern cancer therapy. While certain heterocyclic structures containing thiazole moieties have been investigated as inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), specific research identifying the molecular targets and inhibited pathways for this compound derivatives is not present in the available scientific literature. The antiproliferative activity of thiazole compounds is often linked to their ability to bind to the ATP-binding site of various kinases, but specific affinity studies for the 4-propyl derivatives are needed to confirm such mechanisms.

Many anticancer compounds exert their effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Common assays to study these effects include cytotoxicity assays (like the MTT assay) on various cancer cell lines, cell cycle analysis using flow cytometry, and specific tests for apoptotic markers such as caspases, Bax, and Bcl-2. researchgate.netnih.gov For instance, studies on other 4-substituted thiazole derivatives have demonstrated the ability to arrest the cell cycle in the G2/M phase and significantly increase caspase-3 activity, a key executioner enzyme in apoptosis. researchgate.netrsc.org

Despite the extensive research on the anticancer potential of the 2-aminothiazole scaffold, specific studies detailing the cytotoxic, anti-proliferative, and apoptosis-inducing effects of this compound derivatives on cancer cell lines were not identified in the reviewed literature.

Table 2: Common Assays for Anticancer and Cytotoxic Activity

| Assay | Purpose | Findings for this compound Derivatives |

|---|---|---|

| MTT/SRB Assay | Evaluates the cytotoxic effect of a compound on cancer cell lines by measuring cell viability. | Specific data not available for various cancer cell lines. |

| Cell Cycle Analysis (Flow Cytometry) | Determines if the compound arrests cell division at a specific phase (e.g., G1, S, G2/M). | Specific data not available in reviewed literature. |

| Annexin V/PI Staining | Detects and quantifies cellular apoptosis. | Specific data not available in reviewed literature. |

| Caspase Activity Assay | Measures the activation of key apoptotic enzymes like caspase-3 and caspase-9. | Specific data not available in reviewed literature. |

Exploration of Other Therapeutic Potentials

Beyond anti-inflammatory and anticancer activities, the versatile 2-aminothiazole structure has been explored for other therapeutic uses.

Certain thiazole derivatives, particularly those containing phenolic groups, have been shown to possess significant antioxidant and radical scavenging properties. nih.gov These activities are commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals. While numerous studies have confirmed these properties in various thiazole derivatives nih.govresearchgate.netresearchgate.net, specific investigations into the antioxidant and radical scavenging mechanisms of this compound derivatives are not documented in the surveyed scientific papers.

The thiazolidinedione class of drugs, which contains a related thiazole-based ring, is well-known for its use in treating type 2 diabetes. This has prompted research into other thiazole derivatives for potential antidiabetic effects. Key investigational targets include the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. tandfonline.comnih.govnih.govresearchgate.net However, specific studies evaluating this compound derivatives in the context of antidiabetic research, such as α-amylase inhibition or effects on glucose uptake, were not found in the reviewed literature.

Anticonvulsant Screening

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Derivatives based on the 2-aminothiazole core, a key feature of this compound, have been identified as a promising class of compounds with potential anticonvulsant properties. The evaluation of these derivatives typically involves a standardized battery of in vivo tests to determine their efficacy against different types of seizures and to assess their potential for neurological side effects.

The primary screening models used are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govbenthamdirect.com The MES test is considered a model for generalized tonic-clonic seizures, and a compound's ability to prevent the hind limb extension in rodents indicates its capacity to prevent the spread of seizures. wjgnet.comnih.gov The scPTZ test, on the other hand, induces clonic seizures and is used to identify compounds that can raise the seizure threshold, making it a model for absence and myoclonic seizures. nih.govnih.gov

Alongside efficacy testing, neurotoxicity is a critical parameter assessed, commonly through the rotorod test. nih.govbenthamdirect.com This test evaluates the motor coordination of the animal after administration of the compound. A compound is considered neurotoxic if it causes the animal to fall off the rotating rod. The results from these tests are often used to calculate a Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value suggests a more favorable safety profile for the compound. nih.goveurekaselect.com

Research into various thiazole derivatives has shown that structural modifications can significantly impact anticonvulsant activity. For instance, studies on series of 2-(substituted-imino)thiazolidin-4-ones and thiazolidine-4-one substituted thiazoles have demonstrated notable activity in both MES and scPTZ models. nih.govnih.gov One of the most potent compounds identified in a study was 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one, which exhibited ED50 values of 18.5 mg/kg in the MES test and 15.3 mg/kg in the scPTZ test, yielding a favorable Protective Index. nih.gov Another active derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, also showed significant potential. nih.gov These findings underscore the therapeutic potential of the broader class of thiazole-containing compounds as leads for new antiepileptic drugs.

| Compound Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| Thiazolidin-4-one substituted thiazoles | Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ) | 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a highly active derivative in the series. | nih.gov |

| 2-(substituted-imino)thiazolidin-4-ones | MES & scPTZ | Compound 5d showed an ED50 of 18.5 mg/kg (MES) and 15.3 mg/kg (scPTZ). | nih.gov |

| 2-(substituted-imino)thiazolidin-4-ones | Rotorod Test (Neurotoxicity) | Compound 5d had a TD50 of 196.1 mg/kg, resulting in a Protective Index (PI) of 10.6 (MES) and 12.8 (scPTZ). | nih.gov |

| Thiazole-bearing 4-thiazolidinones | MES & PTZ | Several derivatives showed excellent anticonvulsant activity in both models with relatively low acute toxicity. | nih.gov |

| Benzo[d]oxazoles containing triazole | MES & scPTZ | A derivative, compound 19 , was found to be most potent with ED50 values of 11.4 mg/kg (MES) and 31.7 mg/kg (scPTZ). | nih.gov |

Renin Inhibition and Cardiovascular Research

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. nih.gov The enzyme renin catalyzes the first and rate-limiting step in this system, making it a prime target for therapeutic intervention in conditions like hypertension. nih.govnih.gov The development of direct renin inhibitors is seen as a promising strategy for managing cardiovascular diseases. nih.gov

In this context, derivatives of 2-aminothiazole have been investigated as a scaffold for the design of potent renin inhibitors. A study focusing on a series of inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position of the inhibitor structure has yielded significant findings. These compounds were designed to interact with the active site of the renin enzyme. The research demonstrated that these thiazole derivatives are potent inhibitors of monkey renin in vitro and exhibit selectivity over other related enzymes like bovine cathepsin D. nih.gov

The structure-activity relationship (SAR) studies revealed that substitutions on the thiazole ring and connected moieties play a crucial role in the inhibitory activity. Several compounds from this series not only showed high in vitro potency but also demonstrated oral activity in lowering blood pressure in high-renin normotensive monkeys. One particularly effective compound, designated as 22 (PD 134672), was selected for further evaluation due to its superior efficacy and duration of action in both in vitro assays and primate models. nih.gov

Further cardiovascular research on new synthetic thiazole acetic acid derivatives has also shown promising results in isolated rat hearts and blood vessels. nih.gov Some of these derivatives were found to significantly increase the developed tension in isolated hearts without affecting the heart rate, suggesting potential utility in heart failure conditions. nih.govproquest.com For example, compounds SMVA-35, SMVA-40, SMVA-41, and SMVA-42 all produced a significant increase in developed tension. nih.gov

| Compound | In Vitro Renin Inhibition (IC50, nM) | In Vivo Primate Model (% Decrease in Mean Arterial Blood Pressure) | Reference |

|---|---|---|---|

| Compound 10 | 0.4 | 20 ± 3 | nih.gov |

| Compound 11 | 0.8 | 23 ± 2 | nih.gov |

| Compound 21 | 0.3 | 20 ± 4 | nih.gov |

| Compound 22 (PD 134672) | 0.3 | 25 ± 3 | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Position and Nature on Biological Activity

The biological properties of 2-aminothiazole (B372263) derivatives are highly dependent on the nature and position of substituents on the thiazole (B1198619) ring. tandfonline.com Most biologically active compounds in this class feature substitutions at the 2- and 4-positions. tandfonline.com

The 2-amino group is a critical pharmacophoric feature of the 4-propylthiazol-2-amine scaffold. It is a key starting point for the synthesis of a vast array of derivatives, including sulfur drugs, biocides, and fungicides. researchgate.net The nitrogen atom's lone pair of electrons and its ability to act as a hydrogen bond donor are fundamental to its interaction with biological targets.

Derivatization of the N-2 amine is a common strategy to modulate the molecule's physicochemical properties and biological activity. For instance, converting the amine into amides, ureas, or sulfonamides can alter lipophilicity, metabolic stability, and binding interactions.

Amides and Ureas: The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-benzamide highlights a common derivatization approach. analis.com.my Studies on related structures have shown that the presence of specific aromatic moieties, such as a 3,4,5-trimethoxy phenyl group attached to a nitrogen atom near a carbonyl group, can enhance anticancer activity. tandfonline.com

Investigations into the anti-prion activity of 2-aminothiazole derivatives revealed that compounds with more than one nitrogen atom on a substituent ring attached to the amine group were outliers, suggesting that high activity is associated with having no more than one nitrogen atom at these sites. nih.gov This indicates that the electronic and hydrogen-bonding characteristics of the N-2 substituent are finely tuned for optimal activity.

The substituent at the 4-position of the thiazole ring plays a significant role in determining the compound's biological profile. While specific SAR studies on the 4-propyl group in this compound are not extensively detailed in the provided literature, general principles regarding alkyl substituents at this position can be inferred.

Research on other biologically active molecules, such as the englerin series, has demonstrated that a 4-alkyl group can be crucial for activity. nih.gov In that context, it is postulated that the alkyl group helps to enforce a specific conformation of an adjacent substituent required for binding to the target protein. nih.gov Removing the 4-alkyl group led to a tenfold reduction in activity, while replacing it with larger alkyl groups like ethyl or isopropyl resulted in comparable or enhanced activity. nih.gov This suggests that the steric bulk and hydrophobicity of the group at position 4 are critical for creating an optimal fit within a receptor's binding pocket.

While positions 2 and 4 are common points of modification, substitution at the 5-position of the thiazole ring can also significantly impact biological activity. The introduction of substituents at this position can influence the electronic distribution within the thiazole ring and introduce new points of interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de Several QSAR studies have been performed on 2-aminothiazole derivatives to identify the key molecular descriptors that govern their activity against various targets.

A QSAR study on 2-aminothiazole derivatives with anti-prion activity developed a Multiple Linear Regression (MLR) model that showed a good correlation between molecular descriptors and biological effect. nih.gov The model indicated that compounds with high potency should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.gov

In another study focusing on anticancer agents targeting Hec1/Nek2, a QSAR model identified three key descriptors influencing inhibitory activity: Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). tandfonline.com Similarly, QSAR models for 2-aminothiazole derivatives as Aurora kinase inhibitors identified descriptors such as Polar Surface Area (PSA), EstateVSA5, MoRSEP3, and MATSp5 as being important for activity. researchgate.net These descriptors relate to the volume, charge, and electronegativity of the atoms in the molecule. researchgate.net

For antioxidant 2-aminothiazole sulfonamides, QSAR modeling revealed that properties like mass, polarizability, electronegativity, the presence of C-F bonds, van der Waals volume, and molecular symmetry were key influencers of activity. excli.de

The following table summarizes key descriptors identified in various QSAR studies on 2-aminothiazole derivatives.

| Biological Activity | Key QSAR Descriptors | Implication for Molecular Design |

| Anti-prion | Asymmetry, Low H-bond propensity, Nitrogen content at topological distance 02 | Favors asymmetrical molecules with specific nitrogen placement. nih.gov |

| Anticancer (Hec1/Nek2) | ATSC1i, MATS8c, RPSA | Highlights the importance of topological structure, charge distribution, and molecular surface area. tandfonline.comnih.gov |

| Anticancer (Aurora Kinase) | PSA, EstateVSA5, MoRSEP3, MATSp5 | Suggests a role for atomic volume, charges, and electronegativity in inhibitor design. researchgate.net |

| Antioxidant | Mass, Polarizability, Electronegativity, van der Waals volume, Symmetry | Indicates that molecular size, electronic properties, and overall shape are critical for antioxidant capacity. excli.de |

These studies collectively demonstrate that a combination of steric, electronic, and topological features governs the biological activity of the 2-aminothiazole scaffold.

Pharmacophore Elucidation and Optimization for Target-Specific Activities

A pharmacophore is defined as the collection of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov Elucidating the pharmacophore for a class of compounds like this compound derivatives is essential for designing new molecules with improved affinity and selectivity.

Based on the SAR and QSAR data, a hypothetical pharmacophore model for biologically active 2-aminothiazole derivatives can be proposed. Key features would likely include:

Hydrogen Bond Donor/Acceptor: The 2-amino group is a crucial hydrogen bond donor. Derivatization of this group can introduce hydrogen bond acceptors (e.g., the oxygen atoms in an amide or sulfonamide), which can be critical for anchoring the ligand in the target's binding site.

Hydrophobic Region: The propyl group at the 4-position provides a significant hydrophobic feature. This region is likely to interact with non-polar pockets in the target protein. The size and shape of this hydrophobic group can be optimized to maximize van der Waals interactions.

Aromatic/Heterocyclic Core: The thiazole ring itself serves as a central scaffold. Its aromatic character allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Electron-Withdrawing/Donating Features: The addition of further substituents can introduce specific electronic features. QSAR studies have highlighted the importance of descriptors related to charge and electronegativity, suggesting that precise placement of electron-rich or electron-poor centers is vital for activity. excli.deresearchgate.net

Pharmacophore models can be generated based on the structures of known active ligands or the structure of the biological target itself. nih.govgrafiati.com Once a model is established, it can be used as a 3D query to screen large virtual compound libraries to identify new potential hits that possess the required pharmacophoric features. nih.gov This rational, model-driven approach accelerates the discovery of novel therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscair.res.inresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

For 4-Propylthiazol-2-amine, molecular docking studies would be employed to predict how it interacts with the active site of a specific protein target. The process involves preparing a 3D structure of the compound and docking it into the binding pocket of a receptor. The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity (often in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. asianpubs.org

Studies on various 2-aminothiazole (B372263) derivatives have utilized this approach to explore their potential as inhibitors for targets like cyclin-dependent kinases (CDKs), tubulin, and various oxidoreductases. asianpubs.orgnih.govnih.govnih.gov For this compound, a similar approach would elucidate its hypothetical mode of action, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues in the active site. The propyl group at the 4-position would likely engage in hydrophobic interactions within the binding pocket, potentially influencing its binding specificity and affinity.

Table 1: Representative Binding Affinity Data from Docking Studies of Thiazole (B1198619) Derivatives with Oxidoreductase (Illustrative)

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| 2-Aminothiazole Derivative A | Tyrosinase (3NM8) | -6.64 |

| 2-Aminothiazole Derivative B | Tyrosinase (3NM8) | -5.82 |

| 2-Aminothiazole Derivative C | Tyrosinase (3NM8) | -4.11 |

| Ascorbic Acid (Standard) | Tyrosinase (3NM8) | -3.61 |

Note: This table is illustrative, based on data for other 2-aminothiazole derivatives, as specific data for this compound is not available. asianpubs.org

During docking simulations, the conformational flexibility of the ligand is crucial. For this compound, the rotational freedom of the propyl chain and the amine group would be explored. The analysis would reveal the most energetically favorable conformation of the molecule when bound to the active site. This includes the specific arrangement of the thiazole ring and the orientation of the propyl group relative to the protein's surface. Understanding the bound conformation is vital for structure-activity relationship (SAR) studies, which aim to design more potent analogs. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be used to optimize its molecular geometry and calculate various electronic properties. irjweb.commdpi.com

Key parameters derived from DFT, known as global reactivity descriptors, help in predicting the chemical reactivity of the molecule. These include:

Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

These descriptors for this compound would help in understanding its stability and reactivity in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. irjweb.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

For this compound, the energy of the HOMO and LUMO, as well as their spatial distribution, would be calculated. The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.commaterialsciencejournal.org Analysis of the HOMO and LUMO surfaces would show which atoms in the molecule are the primary sites for electron donation and acceptance, providing a theoretical basis for its reactivity in various chemical transformations. In many thiazole derivatives, the HOMO is often localized over the thiazole ring and the amino group, while the LUMO distribution can vary depending on the substituents. irjweb.commgesjournals.com

Table 2: Illustrative HOMO-LUMO Energy Data for a Thiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6991 |

Note: This table is based on data for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine and is for illustrative purposes only. irjweb.com

Intermolecular Interactions and Crystal Engineering

While a specific crystal structure for this compound is not reported in the searched literature, the principles of crystal engineering can be used to predict its solid-state packing and intermolecular interactions. Crystal engineering focuses on understanding and controlling how molecules assemble in a crystalline solid.

Hydrogen Bonding Networks and Their Energetics

Hydrogen bonds play a crucial role in determining the supramolecular architecture of thiazole derivatives. In crystalline structures of related compounds, such as (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, molecules are interconnected through C—H⋯N and weak C—H⋯π hydrogen bonds. nih.gov These interactions can lead to the formation of distinct motifs, for instance, inversion dimers with an R 2 2(16) ring pattern. nih.govresearchgate.net

The following table illustrates the types of hydrogen bonding interactions that are typically analyzed in thiazole-2-amine derivatives:

| Interaction Type | Donor | Acceptor | Typical Motif |

| C—H⋯N | Carbon-bound Hydrogen | Nitrogen | Dimer formation nih.gov |

| C—H⋯π | Carbon-bound Hydrogen | Aromatic Ring | Sheet formation nih.gov |

| N—H⋯Br | Amine Hydrogen | Bromide Ion | 3D network d-nb.info |

| N+—H⋯O | Protonated Nitrogen | Oxygen (e.g., water) | 3D network d-nb.info |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com This method allows for the partitioning of crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. mdpi.com The analysis of more complex molecules containing the thiazole-2-amine moiety provides a template for understanding the potential interactions in this compound.

For instance, in (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H⋯H (47.9%) and C⋯H/H⋯C (25.6%) contacts. nih.govresearchgate.net Other notable interactions include N⋯H (10.1%) and S⋯H (7.1%). nih.gov Similarly, for 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, the dominant contacts are H⋯H (42.5%) and C⋯H/H⋯C (37.2%). nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of these intermolecular contacts. researchgate.net Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. mdpi.com The distribution and shape of the points are characteristic of specific types of interactions.

The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for related thiazole derivatives, which can be considered indicative of the types of interactions expected for this compound.

| Intermolecular Contact | Contribution in (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine nih.gov | Contribution in 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine nih.gov | Contribution in a bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine]copper(II) bromide complex nih.gov |

| H⋯H | 47.9% | 42.5% | 33.7% |

| C⋯H/H⋯C | 25.6% | 37.2% | 11.0% |

| N⋯H/H⋯N | 10.1% | Not specified | 7.8% |

| S⋯H/H⋯S | 7.1% | Not specified | 21.2% |

| C⋯C | 2.5% | Not specified | Not specified |

| O⋯H/H⋯O | 2.1% | Not specified | Not specified |

π-Stacking and Other Non-Covalent Interactions

The geometry of π-stacking can vary, including parallel-displaced and T-shaped arrangements, and is influenced by the electronic nature of the interacting rings. mdpi.com In the case of (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, weak π–π stacking interactions occur between the phenyl rings of adjacent molecules. nih.gov

Other non-covalent interactions, such as chalcogen bonding, can also play a role. d-nb.info For example, short contacts between the sulfur atom of the thiazole ring and a bromide anion have been observed in the crystal structures of N,4-diheteroaryl 2-aminothiazole hydrobromide salts, providing evidence for this type of interaction. d-nb.info The manipulation of these various non-covalent interactions is a key aspect of crystal engineering, allowing for the design of materials with specific properties. rsc.org

Advanced Spectroscopic and Spectrometric Characterization of 4 Propylthiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of 4-propylthiazol-2-amine is predicted to exhibit characteristic signals corresponding to the propyl group, the aromatic proton on the thiazole (B1198619) ring, and the amine protons.

Propyl Group: The propyl substituent would give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the thiazole ring.

Thiazole Ring Proton: A singlet corresponding to the C5-H proton of the thiazole ring is expected. In related 2-aminothiazole (B372263) compounds, this proton typically resonates in the downfield region. For instance, in 2-aminothiazole itself, the C5-H proton appears at approximately 6.53 ppm chemicalbook.com.

Amine Protons: The amine (-NH₂) protons would likely appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration due to hydrogen bonding. In 2-aminothiazole, the amine protons are observed around 6.86 ppm in DMSO-d₆ chemicalbook.com.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Thiazole Ring Carbons: The three carbon atoms of the thiazole ring are expected to show distinct resonances. The C2 carbon, bonded to two nitrogen atoms, would be the most downfield signal, typically appearing above 165 ppm. The C4 and C5 carbons would have chemical shifts influenced by the propyl group and the amine group, respectively. In the parent 2-aminothiazole, the C2, C4, and C5 carbons are found at approximately 169.3 ppm, 148.7 ppm, and 100.8 ppm, respectively asianpubs.org.

Propyl Group Carbons: The three carbon atoms of the propyl group would also be distinguishable in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C2 | - | ~169 |

| C4 | - | ~155 |

| C5 | ~6.7 | ~105 |

| -NH₂ | ~7.0 (broad) | - |

| -CH₂- (attached to C4) | ~2.6 (triplet) | ~30 |

| -CH₂- | ~1.7 (sextet) | ~23 |

| -CH₃ | ~1.0 (triplet) | ~14 |

Note: Predicted values are based on data from similar 2-aminothiazole derivatives and substituent effects.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a this compound derivative would be characterized by several key absorption bands.

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3400-3250 cm⁻¹. These bands are typically sharp and of medium intensity researchgate.net.

C-H Stretching: The C-H stretching vibrations of the aromatic thiazole ring and the aliphatic propyl group will appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to be observed in the 1650-1500 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a medium to strong absorption band around 1650-1580 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3250 (two bands) | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100-3000 | Thiazole Ring |

| Aliphatic C-H Stretch | 3000-2850 | Propyl Group |

| C=N Stretch | 1650-1550 | Thiazole Ring |

| C=C Stretch | 1600-1500 | Thiazole Ring |

| N-H Bend | 1650-1580 | Primary Amine (-NH₂) |

| C-N Stretch | 1350-1250 | Amine and Thiazole Ring |

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for confirming the molecular weight of a compound and deducing its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fragments from the propyl chain and cleavage of the thiazole ring.

Molecular Ion Peak (M⁺): This peak will confirm the molecular weight of the compound.

Loss of Propyl Group: A significant fragment ion would likely result from the cleavage of the bond between the propyl group and the thiazole ring, leading to a peak at [M-43]⁺.

Loss of Ethyl Group: Fragmentation within the propyl chain could lead to the loss of an ethyl radical, resulting in a peak at [M-29]⁺.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic fragmentation, leading to smaller fragment ions. For the parent 2-aminothiazole, major fragments are observed at m/z 100 (M⁺), 58, and 45 nist.govnih.gov.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Proposed Fragment | Origin |

| 142 | [C₆H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 113 | [C₅H₇N₂S]⁺ | Loss of an ethyl radical (-C₂H₅) |

| 99 | [C₄H₅N₂S]⁺ | Loss of a propyl radical (-C₃H₇) |

| 58 | [C₂H₄N₂]⁺ | Cleavage of the thiazole ring |

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of a suitable crystal of a this compound derivative would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Applications in Catalysis and Materials Science

Role as Ligands in Metal Complexation and Catalysis

The nitrogen and sulfur atoms within the thiazole (B1198619) ring, along with the exocyclic amino group, provide multiple coordination sites, allowing 4-Propylthiazol-2-amine to act as a versatile ligand for a variety of transition metals. The coordination chemistry of 2-aminothiazole (B372263) derivatives is well-established, with these ligands forming stable complexes with metals such as platinum(II), palladium(II), copper(II), and others. The nature of the substituent at the 4-position, in this case, a propyl group, can influence the steric and electronic properties of the resulting metal complexes, thereby modulating their catalytic activity.

Metal complexes derived from 2-aminothiazole ligands have demonstrated catalytic activity in a range of organic transformations. For instance, Schiff base complexes of thiazole derivatives are known to catalyze various reactions. researchgate.net The presence of the thiazole moiety can enhance the catalytic efficiency of the metal center. While specific catalytic data for this compound complexes is not extensively documented, the general catalytic potential of this class of compounds is evident from studies on analogous structures. The propyl group, being an electron-donating alkyl group, may enhance the electron density on the thiazole ring, potentially influencing the ligand-metal bond strength and, consequently, the catalytic performance of the complex.

Below is a representative table illustrating the types of metal complexes that can be formed with 2-aminothiazole derivatives and their potential catalytic applications, which can be inferred for this compound.

| Metal Ion | Potential Ligand (General) | Resulting Complex Type | Potential Catalytic Applications |

| Palladium(II) | 4-Alkyl-2-aminothiazole | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Platinum(II) | 4-Alkyl-2-aminothiazole | Square Planar | Hydrosilylation, Hydrogenation |

| Copper(II) | 4-Alkyl-2-aminothiazole | Tetrahedral/Square Planar | Oxidation reactions, Click chemistry |

| Rhodium(I) | 4-Alkyl-2-aminothiazole | Square Planar | Hydroformylation |

Immobilization Strategies for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in developing more sustainable and industrially viable chemical processes. Immobilizing catalytically active metal complexes onto solid supports offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved catalyst stability. rsc.orgrsc.org The functional groups on this compound, particularly the amino group, provide a convenient handle for covalent attachment to various solid supports.

Commonly employed solid supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers. The immobilization process typically involves the functionalization of the support surface with groups that can react with the amino group of the thiazole ligand. For example, silica surfaces can be modified with epoxy or chloropropyl groups, which can then undergo a nucleophilic substitution reaction with the amino group of this compound.

Once the ligand is anchored to the support, it can then be complexed with a suitable metal precursor to generate the immobilized catalyst. The choice of support and the linking strategy can significantly impact the performance of the heterogeneous catalyst. The porosity and surface area of the support are crucial for substrate accessibility to the active sites.

The following table outlines potential immobilization strategies for this compound.

| Solid Support | Surface Functionalization | Immobilization Reaction | Resulting Heterogeneous Catalyst |

| Silica (SiO₂) | Treatment with (3-Glycidyloxypropyl)trimethoxysilane | Ring-opening of epoxide by the amino group | Silica-supported this compound ligand for metal complexation |

| Alumina (Al₂O₃) | Treatment with (3-Chloropropyl)trimethoxysilane | Nucleophilic substitution of chlorine by the amino group | Alumina-supported this compound ligand for metal complexation |

| Polystyrene | Chloromethylation | Reaction of chloromethyl groups with the amino group | Polymer-supported this compound ligand for metal complexation |

Potential in Functional Materials Development

The unique chemical structure of this compound also makes it an attractive monomer for the synthesis of functional polymers. The amino group can participate in various polymerization reactions, such as polycondensation and polyaddition, to form polymers with the thiazole moiety incorporated into the polymer backbone or as a pendant group.

Polymers containing the 2-aminothiazole unit have been investigated for a variety of applications. For instance, poly(2-aminothiazole) has been synthesized via chemical oxidative polymerization and has shown potential in areas such as corrosion protection and as a component in conductive materials. researchgate.net The presence of the propyl group in this compound would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

Furthermore, the ability of the thiazole ring to coordinate with metal ions opens up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. By using this compound as a building block, it may be possible to design novel functional materials with tailored properties.

The table below summarizes the potential avenues for the development of functional materials from this compound.

| Material Type | Synthetic Approach | Key Features of Resulting Material | Potential Applications |

| Functional Polymer | Polycondensation of this compound with a dicarboxylic acid chloride | Thiazole units in the polymer backbone | High-performance plastics, conductive polymers |

| Coordination Polymer | Reaction of this compound with metal salts | Extended network structure with metal-ligand coordination | Sensors, catalytic materials |

| Modified Biopolymer | Grafting of this compound onto a biopolymer (e.g., chitosan) | Combines properties of the biopolymer and the thiazole derivative | Biomedical materials, adsorbents for metal ions |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 2-aminothiazoles is a well-established field, yet there remains a continuous drive for innovation to improve efficiency, yield, sustainability, and access to diverse molecular structures. The classical Hantzsch reaction, which involves the condensation of α-haloketones with thioamides or thioureas, is a widely used method. chemicalbook.comderpharmachemica.com However, future research will likely focus on overcoming the limitations of traditional methods, such as harsh reaction conditions and the use of expensive or hazardous reagents. rsc.org